molecular formula C24H20F3N3O2S B11210356 3-amino-4-(5-methylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-4-(5-methylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B11210356
M. Wt: 471.5 g/mol
InChI Key: YYYHJISBXZACOT-UHFFFAOYSA-N
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Description

3-AMINO-4-(5-METHYLFURAN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an amino group, a furan ring, a trifluoromethyl group, and a thienoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-4-(5-METHYLFURAN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the construction of the thienoquinoline core, followed by the introduction of the furan ring and the trifluoromethyl group. The amino group is usually introduced in the final steps to avoid unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-4-(5-METHYLFURAN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitro group results in the formation of an amino group.

Scientific Research Applications

3-AMINO-4-(5-METHYLFURAN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of 3-AMINO-4-(5-METHYLFURAN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-AMINO-4-(5-METHYLFURAN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE shares structural similarities with other thienoquinoline derivatives and furan-containing compounds.
  • Other similar compounds: include 3-amino-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-yl and 4-amino-3-(trifluoromethyl)phenol.

Uniqueness

The uniqueness of 3-AMINO-4-(5-METHYLFURAN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the furan ring contributes to its reactivity and potential bioactivity.

This detailed article provides a comprehensive overview of 3-AMINO-4-(5-METHYLFURAN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H20F3N3O2S

Molecular Weight

471.5 g/mol

IUPAC Name

3-amino-4-(5-methylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C24H20F3N3O2S/c1-12-9-10-17(32-12)18-15-7-2-3-8-16(15)30-23-19(18)20(28)21(33-23)22(31)29-14-6-4-5-13(11-14)24(25,26)27/h4-6,9-11H,2-3,7-8,28H2,1H3,(H,29,31)

InChI Key

YYYHJISBXZACOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=CC=CC(=C5)C(F)(F)F)N

Origin of Product

United States

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